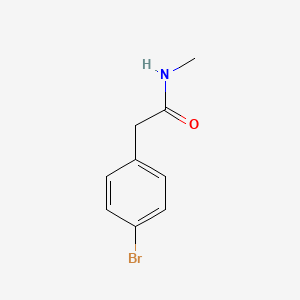

2-(4-溴苯基)-N-甲基乙酰胺

描述

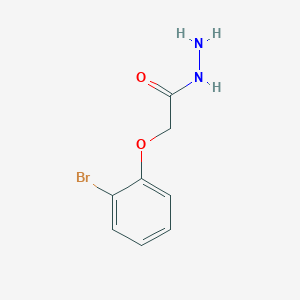

2-(4-bromophenyl)-N-methylacetamide is a chemical compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 . It is related to 4-Bromophenylacetic acid, which is an organic compound and a derivative of phenylacetic acid containing a bromine atom in the para position .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a one-step synthesis of a moderately complex structure was described, involving the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals . Another method involves the selective bromination of 2-methyl-2-phenylpropanoic acid on an aqueous medium to obtain pure 2-(4-bromophenyl)-2-methylpropanoic acid .Molecular Structure Analysis

The molecular structure of 2-(4-bromophenyl)-N-methylacetamide can be analyzed using various techniques. For instance, the use of high-field Fourier-transform spectrometers in undergraduate laboratories has been reported . The structure of the compound in gas and solvent phases has been compared with the experimental structure and they are found to superimpose very well .Chemical Reactions Analysis

The chemical reactions involving 2-(4-bromophenyl)-N-methylacetamide and related compounds have been studied. For example, a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .科学研究应用

Organic Synthesis

The compound “2-(4-bromophenyl)-N-methylacetamide” can be used in organic synthesis. It can be a part of complex molecules in a multi-step synthesis protocol .

Pharmaceuticals

This compound can be used as an intermediate in the synthesis of pharmaceuticals . It can be incorporated into biologically active compounds to modulate the pharmacokinetic properties of a drug substance .

Agrochemicals

“2-(4-bromophenyl)-N-methylacetamide” can also be used as a raw material in the production of agrochemicals . These chemicals are used in agriculture to protect crops and improve crop yields.

Dye Manufacturing

This compound can be used in the manufacturing of dyes . Dyes are substances that impart color to a material. The color can be resistant to washing, light, and other environmental factors.

Antimicrobial Applications

The compound can be used in the synthesis of antimicrobial agents . These agents are used to kill or slow the growth of microorganisms, including bacteria and fungi.

Synthesis of Sulfides

“2-(4-bromophenyl)-N-methylacetamide” can be used in the synthesis of alkyl arylamino sulfides . These compounds have various applications, including in the pharmaceutical industry.

属性

IUPAC Name |

2-(4-bromophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDMVJNUNZEZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357074 | |

| Record name | 2-(4-bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-N-methylacetamide | |

CAS RN |

7713-76-0 | |

| Record name | 2-(4-bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Aminobenzoyl)amino]benzoic acid](/img/structure/B1269669.png)

![4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269672.png)

![N-[4-(cyanoacetyl)phenyl]acetamide](/img/structure/B1269679.png)

![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B1269687.png)